N-(2-bromo-4-tert-butylphenyl)acetamide
Overview
Description
N-(2-bromo-4-tert-butylphenyl)acetamide is an organic compound with the molecular formula C12H16BrNO and a molecular weight of 270.165 g/mol . It is characterized by the presence of a bromine atom and a tert-butyl group attached to a phenyl ring, which is further connected to an acetamide group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4-tert-butylphenyl)acetamide typically involves the reaction of 4-tert-butylaniline with bromoacetyl bromide in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
- Dissolve 4-tert-butylaniline in an appropriate solvent (e.g., dichloromethane).
- Add triethylamine to the solution to act as a base.
- Slowly add bromoacetyl bromide to the reaction mixture while maintaining a low temperature.
- Stir the reaction mixture for a specified period to complete the reaction.
- Purify the product using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and continuous flow processes can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-4-tert-butylphenyl)acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Substitution: The phenyl ring can participate in electrophilic substitution reactions, such as nitration or sulfonation.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar solvents like methanol or ethanol.
Electrophilic Substitution: Reagents like nitric acid or sulfuric acid under controlled temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted acetamides.
Electrophilic Substitution: Formation of nitro or sulfonyl derivatives.
Reduction: Formation of corresponding amines or alcohols.
Scientific Research Applications
N-(2-bromo-4-tert-butylphenyl)acetamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Medicine: Explored for its potential therapeutic applications, particularly in drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-bromo-4-tert-butylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The bromine atom and tert-butyl group contribute to its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-tert-butylphenol: Similar structure but with a hydroxyl group instead of an acetamide group.
2-Bromo-4-tert-butylthiazole: Contains a thiazole ring instead of a phenyl ring.
4-Bromo-2-tert-butylphenoxybutanoic acid: Contains a butanoic acid group instead of an acetamide group.
Uniqueness
N-(2-bromo-4-tert-butylphenyl)acetamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-(2-bromo-4-tert-butylphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-8(15)14-11-6-5-9(7-10(11)13)12(2,3)4/h5-7H,1-4H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBAQBLONJACVHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)C(C)(C)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50292993 | |
Record name | N-(2-bromo-4-tert-butylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50292993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91801-97-7 | |
Record name | NSC86665 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86665 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(2-bromo-4-tert-butylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50292993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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